molecular formula C11H16ClN2+ B14663412 2-Chloro-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium CAS No. 46268-01-3

2-Chloro-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium

Cat. No.: B14663412
CAS No.: 46268-01-3
M. Wt: 211.71 g/mol
InChI Key: ALJINYWDODZKSZ-UHFFFAOYSA-O
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Description

2-Chloro-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a chlorine atom and two ethyl groups attached to the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium typically involves the reaction of 1,3-diethyl-2,3-dihydro-1H-benzimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of continuous flow technology also allows for the efficient scaling up of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzimidazole derivatives.

    Oxidation Reactions: The compound can be oxidized to form benzimidazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrobenzimidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents. The reactions are usually performed in solvents like acetonitrile or dichloromethane at room temperature.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are used as reducing agents. The reactions are conducted in solvents like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.

Major Products Formed

    Substitution Reactions: Substituted benzimidazole derivatives with various functional groups.

    Oxidation Reactions: Benzimidazole N-oxides.

    Reduction Reactions: Dihydrobenzimidazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex benzimidazole derivatives. It is also employed as a reagent in organic synthesis for the preparation of heterocyclic compounds.

    Biology: Benzimidazole derivatives, including 2-Chloro-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. These compounds are being investigated for their potential use as therapeutic agents.

    Medicine: The compound is being explored for its potential use in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium is primarily based on its ability to interact with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, thereby modulating their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is essential for cell division. This mechanism is particularly relevant in the context of anticancer activity, as it can lead to the disruption of mitotic processes and induce cell death in cancer cells.

Comparison with Similar Compounds

2-Chloro-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties

Properties

CAS No.

46268-01-3

Molecular Formula

C11H16ClN2+

Molecular Weight

211.71 g/mol

IUPAC Name

2-chloro-1,3-diethyl-1,2-dihydrobenzimidazol-1-ium

InChI

InChI=1S/C11H15ClN2/c1-3-13-9-7-5-6-8-10(9)14(4-2)11(13)12/h5-8,11H,3-4H2,1-2H3/p+1

InChI Key

ALJINYWDODZKSZ-UHFFFAOYSA-O

Canonical SMILES

CC[NH+]1C(N(C2=CC=CC=C21)CC)Cl

Origin of Product

United States

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